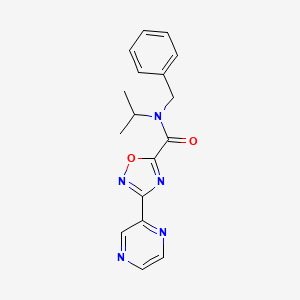

N-benzyl-N-isopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-benzyl-N-isopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been explored for their potential use in medicinal chemistry and as agricultural chemicals, particularly as insecticides.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of novel pyrazole-5-carboxamides, which are structurally related to the compound , has been reported using key intermediates such as 2-amino-1-(4-substituted) phenyl ethanol . Another related synthesis involves the use of 4-aminophenazone, a non-steroidal anti-inflammatory drug, to create a series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides with potential biological applications . Additionally, the use of TBTU-mediated synthesis has been employed to create 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. X-ray crystallography, Hirshfeld surface analysis, and DFT calculations have been used to characterize the structure of antipyrine-like derivatives, revealing the importance of hydrogen bonding and π-interactions in stabilizing the molecular structure . Similarly, the structure of a novel pyrazole derivative was confirmed by single crystal X-ray diffraction studies, showing a twisted conformation between the pyrazole and thiophene rings .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For example, N-allyl-5-amino-1H-pyrazole-4-carboxamides can undergo electrophilic cyclization to yield different products depending on the reaction conditions . The reactivity of these compounds can be influenced by substituents on the pyrazole ring, which can lead to significant changes in their properties and activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The crystal packing, hydrogen bonding, and π-interactions play a significant role in determining these properties . The thermal decomposition of these compounds has been studied using thermogravimetric analysis, providing insights into their stability . Additionally, the electronic structures and molecular geometries have been optimized using various computational methods to compare with experimental data .

Applications De Recherche Scientifique

Antimicrobial Applications

Research has highlighted the synthesis of novel molecules incorporating the oxadiazole moiety, demonstrating potent antimicrobial activities. A study by Shruthi et al. (2016) developed 2-aryl-5-(3-aryl-[1,2,4]-oxadiazol-5-yl)-1-methyl-1H-benzo[d]imidazole hybrid molecules, exhibiting significant anti-tubercular activity against Mycobacterium tuberculosis. These compounds were found to be more potent than standard drugs like pyrazinamide and ciprofloxacin, showing promising non-toxicity and good selectivity index in preliminary toxicity assays (Shruthi et al., 2016).

Antitubercular Activity

Compounds with the 1,2,4-oxadiazole ring have also been explored for their antitubercular properties. Gezginci, Martin, and Franzblau (2001) synthesized pyridines and pyrazines substituted with 1,2,4-oxadiazole-5-ones and tested them against Mycobacterium tuberculosis, revealing activities comparable to the potency of pyrazinamide in some cases. This study demonstrates the potential of oxadiazole derivatives as antitubercular agents (Gezginci, Martin, & Franzblau, 2001).

Synthesis and Characterization of Derivatives

The compound's framework has been utilized in the synthesis of various derivatives with potential biological activities. Yıldırım, Kandemirli, and Demir (2005) detailed the conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides and carboxylate derivatives, providing a foundation for further exploration of the compound's applications in medicinal chemistry (Yıldırım, Kandemirli, & Demir, 2005).

Herbicidal Activity

The oxadiazole ring is not only significant in medicinal chemistry but also in agricultural chemistry. Li et al. (2008) synthesized 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives showing excellent herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity, highlighting the versatility of this compound in developing herbicides (Li et al., 2008).

Antiviral Activities

Further extending its application spectrum, benzamide-based derivatives of the compound have been investigated for their antiviral activities, particularly against influenza viruses. Hebishy, Salama, and Elgemeie (2020) developed novel benzamide-based 5-aminopyrazoles showing significant activities against bird flu influenza (H5N1), underscoring the potential of such derivatives in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).

Mécanisme D'action

Propriétés

IUPAC Name |

N-benzyl-N-propan-2-yl-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-12(2)22(11-13-6-4-3-5-7-13)17(23)16-20-15(21-24-16)14-10-18-8-9-19-14/h3-10,12H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPTVGJCVDLFLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C(=O)C2=NC(=NO2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-isopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2524360.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2524361.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2524369.png)

![6-(ethylsulfanyl)-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2524370.png)

![N-[2-(1H-Indol-3-yl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2524372.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2524376.png)

![N-(4-fluorobenzyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2524377.png)

![7-(6-Ethyl-5-fluoropyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2524380.png)